molecular formula C5H10N2O B2755329 2-cyclopropyl-N-hydroxyacetamidine CAS No. 152821-00-6

2-cyclopropyl-N-hydroxyacetamidine

Cat. No.: B2755329
CAS No.: 152821-00-6
M. Wt: 114.148
InChI Key: DXMRZDCNKSWOHT-UHFFFAOYSA-N
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Description

2-cyclopropyl-N’-hydroxyethanimidamide, also known as 2-cyclopropyl-N-hydroxyacetamidine, is a chemical compound with the CAS Number: 152821-00-6 . It is usually in the form of an oil .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single-crystal X-ray diffraction studies . The crystal structure is often stabilized by hydrogen bonds and other interactions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, it’s important to note that similar compounds often participate in various chemical reactions .

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and characterization of compounds structurally related to 2-cyclopropyl-N-hydroxyacetamidine, such as (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine, have been documented. These compounds are characterized using methods like 1H NMR, FT-IR, TGA, UV-Visible Spectra, and elemental analysis. The molecular and crystal structure is determined by single-crystal X-ray diffraction, highlighting their crystallization in specific crystal systems and providing insights into intramolecular and intermolecular interactions (Prabhuswamy et al., 2015).

Synthetic Applications in Cyclopropylamine Derivatives

Research into cyclopropylamines bearing hydroxy side chains, which could include derivatives of this compound, demonstrates their utility as synthetic intermediates. These intermediates are used in creating constrained derivatives of amino acids and analogues of compounds like pyrrolizidine (Joosten et al., 2008).

Application in Conformationally Restricted Analogues

The cyclopropane ring, a key feature in this compound, is used to restrict the conformation of biologically active compounds. This approach enhances their activity and aids in investigating bioactive conformations. Such methods have been applied to synthesize analogues of neurotransmitters like histamine (Kazuta et al., 2002).

Inhibitory Activities and Mechanism-Based Inactivation Studies

Compounds like 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide, related to this compound, have been studied for their potential to serve as models in mechanism-based inactivation of enzymes like monoamine oxidase B (MAO-B). Such studies are significant in understanding the interaction of cyclopropylamines with biological targets (Wang & Castagnoli, 1995).

Use in Biotransformation and Pharmacokinetic Studies

Research involving compounds like prasugrel, which contain structural elements similar to this compound, sheds light on the human absorption, disposition, and mass balance of novel compounds. Such studies are crucial in understanding the metabolic pathways and pharmacokinetics of new drugs (Williams et al., 2008).

Conformational Restriction Strategy in Drug Design

The cyclopropylic strain-based conformational restriction strategy, which could be applicable to this compound derivatives, is used to identify bioactive conformations of compounds. This strategy is particularly relevant in the design of receptor antagonists and enhancing their pharmacological profile (Watanabe et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, N-Hydroxyacetamidine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and following safety guidelines .

Future Directions

While specific future directions for 2-cyclopropyl-N-hydroxyacetamidine were not found, it’s worth noting that similar compounds are often used in pharmaceutical testing . Additionally, relevant papers on similar compounds suggest potential applications in antibacterial activity .

Properties

IUPAC Name

2-cyclopropyl-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(7-8)3-4-1-2-4/h4,8H,1-3H2,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMRZDCNKSWOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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